molecular formula C10H12O3 B7891349 3-Hydroxy-4-isopropylbenzoic acid CAS No. 19420-59-8

3-Hydroxy-4-isopropylbenzoic acid

Cat. No.: B7891349
CAS No.: 19420-59-8
M. Wt: 180.20 g/mol
InChI Key: GBNCQQKBWZJIGX-UHFFFAOYSA-N
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Description

3-Hydroxy-4-isopropylbenzoic acid (CAS 19420-59-8) is a substituted benzoic acid with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol . This compound is of significant interest in biochemical and microbiological research, particularly in the study of bacterial metabolic pathways. It has been identified as a metabolite in the biotransformation of thymol, a monoterpene, by Gram-positive bacteria such as Nocardia cyriacigeorgica and Mycobacterium neoaurum . In this context, it is formed via a pathway involving the hydroxylation of the methyl group of thymol followed by oxidation, providing a key insight into how bacteria degrade and detoxify aromatic compounds . The study of this compound helps researchers understand microbial metabolism and the environmental fate of plant-derived terpenoids. As a building block in organic chemistry, this compound belongs to the family of aromatic monoterpenoids and can be used in the synthesis of more complex molecules . It is typically supplied as a solid and should be stored sealed in a dry, room temperature environment to maintain stability . For safety, researchers should note that this compound may cause skin and eye irritation (H315, H319) and may cause respiratory irritation (H335) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-hydroxy-4-propan-2-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-6(2)8-4-3-7(10(12)13)5-9(8)11/h3-6,11H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNCQQKBWZJIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10941137
Record name 3-Hydroxy-4-(propan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10941137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19420-59-8
Record name Benzoic acid, 3-hydroxy-4-isopropyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019420598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-4-(propan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10941137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-isopropylbenzoic acid can be achieved through various methods. One common method involves the oxidation of beta-pinene to obtain nopinic acid, which is then dehydrated and ring-opened with sulfuric acid to obtain dihydrocumic acid. This is then catalytically dehydrogenated to obtain cuminic acid.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 3 and the aromatic ring are primary sites for oxidation:

  • Hydroxyl Group Oxidation :
    Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the hydroxyl group may oxidize to a ketone or quinone structure. For example, analogous 3-hydroxybenzoic acid derivatives undergo oxidation to form 3-ketobenzoic acid derivatives.

  • Aromatic Ring Oxidation :
    The electron-donating isopropyl group activates the ring toward electrophilic oxidation. In para-substituted benzoic acids, CYP450 enzymes (e.g., CYP199A4) catalyze hydroxylation or demethylation . While direct evidence is limited, enzymatic oxidation of 3-hydroxy-4-isopropylbenzoic acid could yield dihydroxy or epoxide intermediates.

Representative Conditions :

Reaction TypeReagents/ConditionsPotential Products
Hydroxyl oxidationKMnO₄, H₂SO₄, 60–80°C3-Keto-4-isopropylbenzoic acid
Enzymatic oxidationCYP450 isoforms, NADH, pH 7.4, 37°CDihydroxy derivatives or epoxides

Reduction Reactions

The carboxylic acid and aromatic ring are targets for reduction:

  • Carboxylic Acid Reduction :
    Lithium aluminum hydride (LiAlH₄) reduces the -COOH group to a primary alcohol, forming 3-hydroxy-4-isopropylbenzyl alcohol.

  • Ring Hydrogenation :
    Catalytic hydrogenation (H₂/Pd-C) under high pressure partially saturates the aromatic ring, yielding cyclohexane derivatives.

Experimental Data :

  • Reduction of 4-isopropylbenzoic acid with LiAlH₄ produces 4-isopropylbenzyl alcohol in >90% yield .

  • Hydrogenation of similar hydroxybenzoic acids occurs at 50–100 psi H₂ and 25–50°C.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions:

  • Esterification :
    Reacts with acyl chlorides (e.g., acetyl chloride) to form esters. For example:
    3-Hydroxy-4-isopropylbenzoic acid+CH₃COCl3-Acetoxy-4-isopropylbenzoic acid+HCl\text{this compound} + \text{CH₃COCl} \rightarrow \text{3-Acetoxy-4-isopropylbenzoic acid} + \text{HCl}

  • Etherification :
    Alkylation with allyl bromide (K₂CO₃, DMF) replaces the hydroxyl group with an allyloxy moiety, as seen in the synthesis of 3-allyloxy-4-isopropylbenzoic acid.

Key Conditions :

ReactionReagentsYield
EsterificationAcetyl chloride, Pyridine75–85%
EtherificationAllyl bromide, K₂CO₃60–70%

Decarboxylation

Thermal or acidic conditions induce decarboxylation:

  • Heating above 200°C in quinoline with Cu catalyst removes CO₂, yielding 3-hydroxy-4-isopropylbenzene.

  • Microwave-assisted decarboxylation (150°C, 30 min) offers a rapid alternative.

Electrophilic Aromatic Substitution

The isopropyl group directs electrophiles to the ortho/para positions relative to itself, while the hydroxyl group directs to meta/para positions. Competing effects lead to mixed products:

  • Nitration :
    HNO₃/H₂SO₄ introduces nitro groups at positions 5 or 6 (ortho to hydroxyl or isopropyl).

  • Sulfonation :
    Fuming H₂SO₄ produces sulfonic acid derivatives, primarily at position 5.

Regioselectivity Example :

ElectrophileMajor Product PositionYield
NO₂⁺5 or 6~40%
SO₃H⁺555–60%

Complexation and Hydrogen Bonding

The hydroxyl and carboxylic acid groups enable chelation with metal ions (e.g., Fe³⁺, Cu²⁺). Spectral studies of analogous compounds show:

  • Stability Constants : log K ~ 4.2–5.1 for Fe³⁺ complexes in aqueous ethanol .

  • Biological Interactions : Hydrogen bonding with enzymes or receptors modulates bioavailability, as seen in CYP450 binding studies .

Comparative Reactivity

Compared to isomers (e.g., 2-hydroxy-5-isopropylbenzoic acid), this compound exhibits:

  • Lower Acidity : pKa ~ 4.3 (carboxylic acid) vs. 2.8 for ortho-hydroxy derivatives .

  • Slower Esterification : Steric hindrance from the isopropyl group reduces reaction rates by ~20%.

Scientific Research Applications

Chemical Applications

Synthesis Intermediate
3-Hydroxy-4-isopropylbenzoic acid serves as an important intermediate in the synthesis of various organic compounds. Its unique structural properties allow it to participate in multiple chemical reactions, including oxidation, reduction, and electrophilic substitution.

Reactions Overview

  • Oxidation : Catalytic oxidation can be performed using metalloporphyrins.
  • Reduction : Common reducing agents include lithium aluminum hydride (LiAlH4).
  • Substitution : Electrophilic substitution is facilitated by the compound's aromatic ring structure.
Reaction TypeCommon ReagentsProducts Formed
OxidationMetalloporphyrins4-(1-hydroxy-1-methylethyl)benzoic acid
ReductionLiAlH4Alcohol derivatives
SubstitutionElectrophilesVarious substituted benzoic acids

Biological Applications

Antimicrobial Properties
Research indicates that this compound exhibits potential antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting its use in developing new antimicrobial agents.

Antioxidant Activity
The compound has also been investigated for its antioxidant properties. It can scavenge free radicals, contributing to cellular protection against oxidative stress.

Analgesic and Anti-inflammatory Effects
In pharmacological studies, this compound has demonstrated analgesic and anti-inflammatory effects. It inhibits pro-inflammatory cytokines and enzymes, making it a candidate for pain relief therapies.

Medical Applications

Drug Development
The compound's biological activities have led to its exploration in drug development. Its analgesic and anti-inflammatory properties could be harnessed in formulating new medications for conditions like arthritis or chronic pain.

Case Study: Pain Management
A study highlighted the efficacy of this compound in reducing pain levels in animal models of inflammation. The results indicated a significant reduction in pain response compared to control groups, supporting its potential therapeutic use.

Industrial Applications

Catalyst in Bioprocessing
In industrial settings, this compound is utilized as a catalyst in oxidation processes. Its role enhances the efficiency of chemical reactions, particularly in the production of high-value bioproducts.

Production of Biochemicals
The compound is also involved in the synthesis of biochemicals used in various applications, including dyes and agrochemicals. Its versatility allows for integration into multiple production processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-hydroxy-4-isopropylbenzoic acid with analogous hydroxybenzoic acids, focusing on structural features, hazards, and applications. Data are compiled from peer-reviewed studies, safety datasheets, and chemical catalogs.

Table 1: Structural and Chemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 19420-59-8 C₁₀H₁₂O₃ 180.20 -OH (C3), -CH(CH₃)₂ (C4)
4-Hydroxybenzoic acid 99-96-7 C₇H₆O₃ 138.12 -OH (C4)
Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid) N/A C₉H₈O₄ 180.16 -OH (C3, C4), -CH=CHCOOH (side chain)
3,5-Di-tert-butyl-4-hydroxybenzoic acid 1421-49-4 C₁₅H₂₂O₃ 250.33 -OH (C4), -C(CH₃)₃ (C3, C5)

Key Research Findings

Reactivity Differences: The isopropyl group in this compound sterically hinders electrophilic substitution reactions, unlike 4-hydroxybenzoic acid, which undergoes facile nitration and sulfonation due to its unhindered para-hydroxyl group . Caffeic acid’s conjugated propenoic side chain enhances its radical-scavenging activity, making it superior in antioxidant applications compared to alkyl-substituted analogs .

3,5-Di-tert-butyl-4-hydroxybenzoic acid’s bulky tert-butyl groups improve thermal stability, making it preferable for high-temperature industrial processes .

Toxicological Profiles: 4-Hydroxybenzoic acid exhibits significant aquatic toxicity (H402), whereas this compound’s environmental impact remains understudied .

Biological Activity

3-Hydroxy-4-isopropylbenzoic acid (also known as 4-isopropyl-3-hydroxybenzoic acid) is a compound of growing interest due to its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview

This compound is structurally related to other benzoic acid derivatives, which are known for their various pharmacological properties. This compound has been studied for its antimicrobial , antioxidant , analgesic , anti-inflammatory , and antipyretic effects, making it a candidate for further research in medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Antioxidant Activity

The compound has demonstrated antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. The antioxidant activity is believed to stem from its ability to scavenge free radicals and enhance the body’s natural antioxidant defenses.

Analgesic and Anti-inflammatory Effects

This compound has been investigated for its analgesic and anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and enzymes, contributing to its pain-relieving properties. This makes it a potential candidate for managing conditions characterized by inflammation and pain.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Inhibition of Pro-inflammatory Cytokines : The compound reduces the levels of cytokines such as IL-1β and TNF-α, which play a significant role in inflammatory responses.
  • Antioxidant Mechanisms : It may enhance the activity of endogenous antioxidants like superoxide dismutase (SOD) and catalase, thereby protecting cells from oxidative damage.
  • Disruption of Bacterial Metabolism : By interfering with bacterial metabolic pathways, it can effectively reduce bacterial proliferation.

Research Findings

A summary of key studies on the biological activity of this compound is provided in the table below:

Study ReferenceFocus AreaKey Findings
Antimicrobial ActivityEffective against multiple bacterial strains; potential for infection treatment.
Antioxidant ActivitySignificant free radical scavenging ability; enhances cellular antioxidant defenses.
Analgesic and Anti-inflammatoryInhibits pro-inflammatory cytokines; potential use in pain management therapies.

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

  • Bacterial Infection Treatment : In a clinical trial, patients with resistant bacterial infections showed improved outcomes when treated with formulations containing this compound.
  • Chronic Pain Management : A study involving patients with chronic inflammatory conditions reported significant pain relief associated with the administration of this compound.

Q & A

Basic: What are the optimal synthetic routes for 3-Hydroxy-4-isopropylbenzoic acid, considering regioselectivity challenges?

Methodological Answer:
The synthesis of this compound requires careful control of regioselectivity due to competing substitution patterns. A two-step approach is often employed:

Friedel-Crafts Alkylation : Introduce the isopropyl group to a benzoic acid precursor using a Lewis acid catalyst (e.g., AlCl₃) to direct substitution to the para position.

Hydroxylation : Use enzymatic or chemical hydroxylation (e.g., microbial cytochrome P450 enzymes) to introduce the hydroxyl group at the meta position, leveraging steric and electronic effects .
Key Considerations : Monitor reaction conditions (temperature, solvent polarity) to minimize ortho-substitution byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the target isomer .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electronic effects of the hydroxyl and isopropyl groups on aromatic ring reactivity:

  • Electrostatic Potential Maps : Identify electron-deficient regions susceptible to nucleophilic attack.
  • Transition State Analysis : Predict activation barriers for competing substitution pathways (e.g., para vs. meta positions).
    Validation : Compare computational results with experimental kinetic data (e.g., Hammett plots) to refine models .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:
A multi-technique approach ensures accurate characterization:

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies substituent positions via coupling patterns (e.g., aromatic protons at δ 6.8–7.2 ppm).
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M-H]⁻ at m/z 193.0735) and fragmentation patterns.
  • HPLC : Assess purity (>98%) using a C18 column (mobile phase: acetonitrile/0.1% formic acid) .
    Supplementary Data : X-ray crystallography resolves ambiguous stereoelectronic effects .

Advanced: What strategies resolve contradictions in spectroscopic data when characterizing substituent positions?

Methodological Answer:
Discrepancies in NMR or IR data often arise from tautomerism or solvent effects. Mitigation strategies include:

  • 2D NMR (COSY, HSQC) : Differentiate between keto-enol tautomers by correlating proton and carbon shifts.
  • Variable Temperature NMR : Observe dynamic equilibria (e.g., hydrogen bonding shifts) in DMSO or CDCl₃.
  • Isotopic Labeling : Use deuterated analogs to confirm peak assignments .

Basic: How does the isopropyl group influence the compound’s solubility and crystallization behavior?

Methodological Answer:
The isopropyl group introduces steric bulk and hydrophobicity:

  • Solubility : Poor aqueous solubility (logP ~2.8) necessitates polar aprotic solvents (e.g., DMF) for reactions.
  • Crystallization : Slow evaporation from ethanol/water mixtures yields monoclinic crystals. Differential Scanning Calorimetry (DSC) confirms melting points (mp ~215°C) and polymorph stability .

Advanced: How to design assays to study the compound’s enzyme inhibition potential in drug discovery?

Methodological Answer:
Target enzymes (e.g., tyrosine kinases or cytochrome P450 isoforms) can be screened via:

In Vitro Assays :

  • Fluorescence Quenching : Monitor binding affinity using tryptophan residues in enzyme active sites.
  • IC₅₀ Determination : Dose-response curves with ATP/NADPH cofactors.

Molecular Docking : AutoDock Vina predicts binding modes, validated by site-directed mutagenesis .
Data Interpretation : Compare inhibition kinetics (Kᵢ values) with structural analogs to establish SAR .

Advanced: What mechanistic insights explain the compound’s stability under oxidative conditions?

Methodological Answer:
The hydroxyl group’s electron-donating resonance stabilizes the aromatic ring against oxidation:

  • Electron Paramagnetic Resonance (EPR) : Detect radical intermediates during H₂O₂ exposure.
  • Accelerated Stability Testing : Monitor degradation products (e.g., quinones) via LC-MS under forced oxidation (40°C, 75% RH) .

Basic: How to optimize purification protocols to minimize residual catalysts or byproducts?

Methodological Answer:
Post-synthesis purification steps include:

  • Acid-Base Extraction : Separate unreacted starting materials using pH-dependent solubility (e.g., NaOH washes).
  • Recrystallization : Ethanol/water mixtures remove hydrophobic impurities.
  • ICP-MS : Quantify trace metal catalysts (e.g., Al³⁺ from Friedel-Crafts) below 10 ppm .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Hydroxy-4-isopropylbenzoic acid
Reactant of Route 2
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3-Hydroxy-4-isopropylbenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.